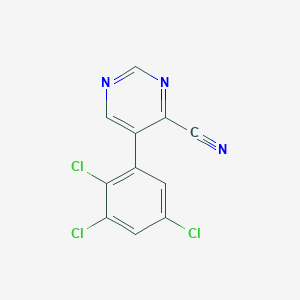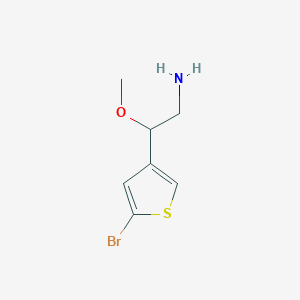
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₂ClNO₃S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-Oxo-1-(propan-2-yl)pyrrolidine.
Sulfonylation: The pyrrolidine derivative is reacted with a sulfonyl chloride, such as chlorosulfonic acid, in the presence of a base like triethylamine.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonate esters.
Reduction Products: Reduction can lead to the formation of sulfinates or sulfides.
Aplicaciones Científicas De Investigación
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein modification.
Industrial Chemistry: It serves as a reagent in the production of specialty chemicals and polymers.
Analytical Chemistry: The compound is used in analytical techniques such as mass spectrometry and chromatography for the identification and quantification of various substances.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to a decrease in enzymatic activity.
Protein Modification: It can modify proteins by reacting with amino acid side chains, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonic acid
- 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide
- 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonate
Uniqueness
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its analogs
Propiedades
Fórmula molecular |
C7H12ClNO3S |
|---|---|
Peso molecular |
225.69 g/mol |
Nombre IUPAC |
2-oxo-1-propan-2-ylpyrrolidine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClNO3S/c1-5(2)9-4-3-6(7(9)10)13(8,11)12/h5-6H,3-4H2,1-2H3 |
Clave InChI |
LQHMJESFIWQBNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(C1=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)



![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)

![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)
